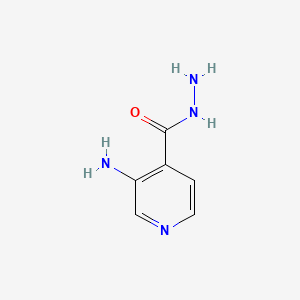

3-Aminoisonicotinohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFPNWUYEOCTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982728 | |

| Record name | 3-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64189-08-8 | |

| Record name | 3-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties of 3-Aminoisonicotinohydrazide

In the landscape of medicinal chemistry and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and capacity for functionalization make it a privileged scaffold. This guide focuses on a particularly valuable derivative: this compound. This molecule uniquely combines three key functional groups—a pyridine ring, a primary aromatic amine, and a hydrazide moiety—onto a single, compact framework. This trifecta of reactivity opens a vast design space for researchers, making it a critical intermediate in the synthesis of novel bioactive compounds and functional materials.[1]

This document moves beyond a simple recitation of data. As application scientists, our role is to bridge the gap between raw information and practical, successful experimentation. Therefore, this guide is structured to explain the causality behind the properties of this compound. We will explore not just what its characteristics are, but why it behaves the way it does, providing field-proven insights into its synthesis, characterization, and reactivity. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently incorporate this versatile building block into their development pipelines.

Section 1: Core Physicochemical and Structural Identity

Understanding the fundamental properties of a molecule is the bedrock of any successful research endeavor. These parameters dictate everything from solubility in reaction solvents to its behavior in analytical instruments.

Molecular Identifiers and Properties

| Property | Value / Description | Source / Rationale |

| Chemical Name | 3-Amino-4-pyridinecarbohydrazide | IUPAC Nomenclature |

| Synonyms | This compound | Common Name |

| CAS Number | 64189-08-8 | Chemical Abstracts Service[2] |

| Molecular Formula | C₆H₈N₄O | [2] |

| Molecular Weight | 152.15 g/mol | Calculated from Formula |

| Appearance | Expected to be an off-white to yellow crystalline solid. | Based on related structures like 3-aminoisonicotinic acid.[3] |

| Melting Point | >300 °C (decomposes) (for precursor) | The melting point of the parent acid, 3-aminoisonicotinic acid, is very high.[3] The hydrazide is expected to have a similarly high melting point with decomposition due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | The polar amine and hydrazide groups allow for some water solubility, enhanced by hydrogen bonding. Solubility in polar aprotic solvents like DMSO is typical for such compounds. |

| pKa (Predicted) | Pyridine N: ~3-4; Aromatic NH₂: ~4-5 | The pyridine nitrogen is less basic than pyridine itself due to the electron-withdrawing effect of the hydrazide group. The aromatic amine is a weak base. |

Structural Diagram

Caption: Molecular structure of this compound.

Section 2: Synthesis and Purification Workflow

The most logical and widely applicable synthesis route to this compound proceeds from its corresponding carboxylic acid, 3-aminoisonicotinic acid. This two-step process involves an initial esterification followed by hydrazinolysis. This approach is favored for its high efficiency and the relative stability of the intermediate ester.

Synthesis Pathway

Caption: Two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of Step 1 (esterification) is confirmed by a change in solubility and TLC mobility before proceeding to Step 2, conserving time and resources.

Step 1: Esterification of 3-Aminoisonicotinic Acid

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminoisonicotinic acid (10.0 g, 72.4 mmol).

-

Solvent and Catalyst Addition: Add methanol (150 mL). While stirring, carefully add concentrated sulfuric acid (3 mL) dropwise.

-

Causality: Methanol serves as both the solvent and the reactant. Sulfuric acid is a necessary catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours.

-

Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The product ester will have a higher Rf value than the starting carboxylic acid.

-

-

Work-up: Cool the reaction to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization: Slowly pour the concentrated mixture into a beaker containing a cold, saturated sodium bicarbonate (NaHCO₃) solution (~200 mL) with stirring. Continue adding NaHCO₃ solution until gas evolution ceases and the pH is ~8.

-

Causality: This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering it water-soluble. The ester product, being less polar, will precipitate.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. This yields methyl 3-aminoisonicotinate.

Step 2: Hydrazinolysis of the Intermediate Ester

-

Reactor Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve the dried methyl 3-aminoisonicotinate (e.g., 10.0 g, 65.7 mmol) in ethanol (120 mL).

-

Reagent Addition: Add hydrazine hydrate (10 mL, ~200 mmol, >3 equivalents) dropwise.

-

Causality: A significant excess of hydrazine hydrate is used to drive the reaction equilibrium towards the formation of the thermodynamically stable hydrazide product. Ethanol is an excellent solvent for both reactants.

-

-

Reaction: Heat the mixture to reflux and maintain for 6-10 hours.

-

Process Validation: A solid precipitate of the product, this compound, will often form as the reaction proceeds, indicating successful conversion. TLC can also be used to monitor the disappearance of the starting ester.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

-

Collect the crystalline product by vacuum filtration.

-

Purification (Recrystallization): Wash the crude product with cold ethanol (2 x 20 mL). If further purification is needed, recrystallize from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the final product under vacuum to yield pure this compound.

Section 3: Spectroscopic and Structural Characterization

Structural confirmation is paramount. The following sections detail the expected spectral signatures of this compound, providing a reference for researchers to validate the identity and purity of their synthesized material.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum is a composite of vibrations from the amine, amide (hydrazide), and pyridine functionalities.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3200 | N-H Stretch (Amine & Hydrazide) | Strong, Broad | A complex, broad region with multiple peaks is expected due to symmetric and asymmetric stretching of the -NH₂ groups on the ring and the hydrazide. Hydrogen bonding further broadens these signals. |

| 3080 - 3010 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on a pyridine ring.[5] |

| ~1660 | C=O Stretch (Amide I Band) | Very Strong | The carbonyl stretch of the hydrazide is a prominent, sharp peak. Its position is characteristic of amide-like carbonyls. |

| 1620 - 1580 | N-H Bend (Scissoring) & C=N/C=C Stretch | Medium-Strong | Bending vibration of the NH₂ groups, often overlapping with the pyridine ring stretching vibrations. |

| 1550 - 1500 | C=N/C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations characteristic of the pyridine scaffold. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information on the electronic environment of each proton and carbon atom, allowing for unambiguous structural elucidation.[6][7] Spectra are typically recorded in DMSO-d₆ due to solubility.

¹H NMR Predicted Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | broad singlet | 1H | -CO-NH- | The amide proton is typically downfield and broadened due to quadrupole coupling with the adjacent nitrogen and solvent exchange. |

| ~8.2 | singlet | 1H | H-2 | This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It appears as a singlet due to minimal coupling with H-6. |

| ~7.8 | doublet | 1H | H-6 | This proton is ortho to the ring nitrogen and coupled to H-5. |

| ~7.0 | doublet | 1H | H-5 | This proton is meta to the ring nitrogen and coupled to H-6. It is shifted upfield relative to H-6 due to the strong electron-donating effect of the adjacent amino group. |

| ~6.0 | broad singlet | 2H | Ar-NH₂ | The protons of the primary aromatic amine are significantly deshielded but can be broad. Their position is sensitive to solvent and concentration. |

| ~4.5 | broad singlet | 2H | -NH-NH₂ | The terminal hydrazide protons are exchangeable and appear as a broad singlet. |

¹³C NMR Predicted Data (in DMSO-d₆):

The electron-donating amino group and electron-withdrawing hydrazide group create a distinct pattern of shielding and deshielding around the pyridine ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon, highly deshielded. |

| ~155 | C-3 | Carbon bearing the amino group, strongly shielded by the -NH₂ group's resonance effect. |

| ~150 | C-2 | Highly deshielded due to proximity to the electronegative ring nitrogen. |

| ~145 | C-6 | Deshielded due to proximity to the ring nitrogen. |

| ~120 | C-4 | Carbon bearing the hydrazide group. |

| ~110 | C-5 | Shielded due to being ortho to the electron-donating amino group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[8][9]

-

Expected Molecular Ion (M⁺˙ or [M+H]⁺): m/z = 152.15

-

Key Fragmentation Pathways: The molecular ion is expected to undergo characteristic cleavages.

Caption: Predicted major EI fragmentation pathways for this compound.

-

Causality of Fragmentation:

-

Loss of the terminal hydrazino group (•NHNH₂): A common fragmentation for hydrazides, leading to a stable acylium ion at m/z 122.

-

Loss of Carbon Monoxide (CO): Following the initial fragmentation, the acylium ion can lose CO to give the 3-aminopyridine radical cation at m/z 93.

-

Cleavage of the C-C bond: Direct cleavage of the bond between the ring and the carbonyl group can result in the loss of the entire hydrazide sidechain as a radical, leading to a fragment at m/z 121.

-

Section 4: Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its multiple reactive sites, which can be addressed with good selectivity.

Caption: Key reactive sites and synthetic pathways of this compound.

-

Reactions at the Hydrazide Moiety: This is the most nucleophilic and sterically accessible site. It readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazones (Schiff bases). This reaction is a cornerstone of dynamic covalent chemistry and is widely used to link the pyridine core to other molecular fragments.

-

Cyclocondensation Reactions: The hydrazide is a key precursor for building five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, a scaffold prevalent in pharmaceuticals.[1]

-

Reactions at the Aromatic Amine: While less nucleophilic than the hydrazide, the C3-amino group can undergo typical reactions of an aromatic amine, such as acylation, alkylation, or diazotization, allowing for further functionalization of the pyridine ring. Selective protection/deprotection strategies may be required depending on the desired outcome.

Section 5: Thermal Stability, Safety, and Handling

Proper handling of any research chemical is non-negotiable. While a specific, comprehensive study on the thermal stability of this compound is not widely published, its stability can be inferred from related structures and general chemical principles.

Thermal Stability

Hydrazides are generally stable at room temperature but can undergo decomposition at elevated temperatures.[10] The high melting point suggests significant thermal stability, likely decomposing above 250-300 °C. The decomposition mechanism would involve the breakdown of the hydrazide group, potentially releasing nitrogen gas and ammonia. For sensitive applications, thermogravimetric analysis (TGA) is recommended to determine the precise onset of decomposition.

Safety and Handling Protocol

The following precautions are based on safety data for structurally similar compounds like isoniazid and aminopyridines.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14]

-

Health Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14] Avoid creating dust.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]

-

Skin: Wash off immediately with soap and plenty of water.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. By understanding the interplay of its functional groups, researchers can leverage this molecule as a powerful building block for the rational design of complex molecular architectures in drug discovery and materials science. This guide provides the foundational, field-tested knowledge necessary to do so safely and effectively.

References

- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.

- ResearchGate. (2025). Synthesis of (Z)-3-Amino-1-Isonicotinoyl-4-(2-(4-Substituted Phenyl) Hydra Zono)-1H-Pyrazol-5(4H)-One Derivatives.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Jubilant Ingrevia. (n.d.). Safety Data Sheet.

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). Isoniazid(54-85-3) 1H NMR spectrum.

- Oakwood Chemical. (n.d.). This compound, 95%.

- Guidechem. (2023). How to Synthesize 3-Aminoisonicotinic Acid?.

- Unknown. (n.d.). Infrared (IR) Spectroscopy.

- ResearchGate. (n.d.). 1 h nmr spectrum of 2 showing the coupling for sn–Ch 3 protons.

- PubMed. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.

- Analytik Jena. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Isoniazid(54-85-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 3-Aminoisonicotinohydrazide

This guide provides a comprehensive overview of a feasible and robust synthetic pathway for 3-aminoisonicotinohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the readily available starting material, isonicotinic acid. Each step is detailed with expert insights into the underlying chemical principles, reaction conditions, and practical considerations to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a derivative of the well-known anti-tubercular drug isoniazid (isonicotinic acid hydrazide). The introduction of an amino group at the 3-position of the pyridine ring offers a valuable scaffold for the development of novel therapeutic agents. The presence of three key functional groups—the pyridine nitrogen, the amino group, and the hydrazide moiety—provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new bioactive molecules. This guide delineates a logical and efficient four-step synthesis to obtain this valuable intermediate.

A Strategic Four-Step Synthesis Pathway

The synthesis of this compound can be strategically executed in four distinct steps, commencing with isonicotinic acid. This pathway involves:

-

Nitration of the pyridine ring to introduce a nitro group at the 3-position.

-

Reduction of the nitro group to form the corresponding amine.

-

Esterification of the carboxylic acid to activate it for the subsequent reaction.

-

Hydrazinolysis of the ester to yield the final hydrazide product.

This approach is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Caption: Proposed four-step synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Nitration of Isonicotinic Acid to 3-Nitroisonicotinic Acid

The initial step involves the electrophilic nitration of the isonicotinic acid ring. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to benzene. Furthermore, the carboxylic acid group is an electron-withdrawing group, which further deactivates the ring. Therefore, forcing conditions, typically a mixture of concentrated sulfuric and nitric acids at elevated temperatures, are necessary to introduce the nitro group. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile.[1] The substitution occurs predominantly at the 3-position, which is the least deactivated position for electrophilic attack on a pyridine ring bearing a 4-substituent.

Experimental Protocol:

-

In a flask equipped with a stirrer and a condenser, carefully add isonicotinic acid to an excess of fuming sulfuric acid.

-

Cool the mixture in an ice bath and slowly add concentrated nitric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 3-4.

-

The precipitate of 3-nitroisonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 3-Nitroisonicotinic Acid to 3-Aminoisonicotinic Acid

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitroarenes.[3] The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. This method is highly selective for the nitro group and does not affect the carboxylic acid or the pyridine ring.

Experimental Protocol:

-

Dissolve 3-nitroisonicotinic acid in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3-aminoisonicotinic acid as a solid.

Step 3: Esterification of 3-Aminoisonicotinic Acid to Ethyl 3-Aminoisonicotinate

To facilitate the final reaction with hydrazine, the carboxylic acid is converted to a more reactive ester. The Fischer esterification is a classic and effective method for this purpose.[4] The reaction involves heating the carboxylic acid with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[5] The excess alcohol serves to drive the equilibrium towards the formation of the ester.[6] The amino group is protonated under the acidic conditions, which protects it from undergoing side reactions.

Experimental Protocol:

-

Suspend 3-aminoisonicotinic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3-aminoisonicotinate.

Step 4: Hydrazinolysis of Ethyl 3-Aminoisonicotinate to this compound

The final step is the conversion of the ethyl ester to the desired hydrazide. This is achieved by reacting the ester with hydrazine hydrate.[7] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable hydrazide.[8]

Experimental Protocol:

-

Dissolve ethyl 3-aminoisonicotinate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Summary of Reaction Parameters

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yield |

| 1. Nitration | Isonicotinic Acid | Conc. H₂SO₄, Conc. HNO₃ | - | 120 °C | 60-70% |

| 2. Reduction | 3-Nitroisonicotinic Acid | H₂, 10% Pd/C | Methanol | Room Temp. | >90% |

| 3. Esterification | 3-Aminoisonicotinic Acid | Ethanol, Conc. H₂SO₄ | Ethanol | Reflux | 75-85% |

| 4. Hydrazinolysis | Ethyl 3-Aminoisonicotinate | Hydrazine Hydrate | Ethanol | Reflux | >85% |

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The described four-step synthesis provides a reliable and logical pathway for the preparation of this compound from isonicotinic acid. The methodology employs standard organic transformations and readily available reagents, making it accessible for most chemistry laboratories. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs, paving the way for further exploration of the therapeutic potential of this versatile heterocyclic scaffold.

References

- CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester - Google Patents. Available at: https://patents.google.

- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). Ibn Al-Haitham Journal for Pure and Applied Sciences. Available at: https://www.researchgate.

- Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/N-functional/hydrazines/hydrazides.shtm

- CN103408454A - Preparation method of hydrazide compound - Google Patents. Available at: https://patents.google.

- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9060598/

- Fischer Esterification. Available at: https://www.csun.edu/~hcchm001/321L/Fischer.pdf

- An Efficient and Selective Conversion of Hydrazides into Esters and Acids. - SciSpace. Available at: https://typeset.io/papers/an-efficient-and-selective-conversion-of-hydrazides-into-1i4l4v7g

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). Molecules. Available at: https://www.mdpi.com/1420-3049/26/16/4933

- Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. Available at: https://www.chembk.

- Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Available at: https://neliti.

- Fischer Esterification - Organic Chemistry Portal. Available at: https://www.organic-chemistry.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: https://www.rsc.

- Fischer Esterification - Chemistry LibreTexts. (2023). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273760/

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: https://www.masterorganicchemistry.

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (2023). Available at: https://www.sciencedirect.com/science/article/pii/S294970612300055X

- Isonicotinic acid - Wikipedia. Available at: https://en.wikipedia.org/wiki/Isonicotinic_acid

- Hydrogenation of nitro-heterocycles and aliphatic nitro compounds... - ResearchGate. Available at: https://www.researchgate.

- nitration of aromatic compounds - YouTube. (2019). Available at: https://www.youtube.

- New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters - ResearchGate. (2023). Available at: https://www.researchgate.

- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). Nature Catalysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11346067/

- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Processes. Available at: https://www.mdpi.com/2227-9717/10/1/169

- Current Chemistry Letters Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates. (2012). Available at: https://growingscience.com/ccl/Vol1,No3,4,2012,pp.115-120.pdf

- CA2331060A1 - Method for preparing hydrazine hydrate - Google Patents. Available at: https://patents.google.

Sources

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. athabascau.ca [athabascau.ca]

- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Curation of 3-Aminoisonicotinohydrazide: A Technical Guide for Drug Development Professionals

Abstract

3-Aminoisonicotinohydrazide, a derivative of the frontline anti-tubercular drug isoniazid, represents a key pharmacophore in the development of novel therapeutic agents. A thorough understanding of its molecular architecture and physicochemical properties is paramount for rational drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of this data, offering insights into the structural nuances of the molecule. Furthermore, this guide outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility and serving as a self-validating resource for researchers in the field.

Introduction: The Significance of this compound

Isoniazid (isonicotinic acid hydrazide) has been a cornerstone in the treatment of tuberculosis for decades. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and more effective derivatives. This compound, with the addition of an amino group to the pyridine ring, presents a promising scaffold for the synthesis of novel antimycobacterial agents. The electronic and steric modifications introduced by the amino group can significantly influence the molecule's interaction with its biological targets.

Spectroscopic analysis is the bedrock of modern chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For drug development professionals, this data is crucial for:

-

Structure Elucidation and Verification: Confirming the identity and purity of synthesized compounds.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing.

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.

-

Metabolite Identification: Characterizing the biotransformation products of the drug candidate.

This guide will serve as a detailed reference for the spectroscopic properties of this compound, empowering researchers to accelerate their drug discovery and development efforts.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key functional groups and proton/carbon environments are highlighted below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the hydrazide and amino group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl and pyridine nitrogen.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 | ~8.0 | s | 1H | - | Singlet due to lack of adjacent protons. Downfield shift influenced by the adjacent nitrogen. |

| H-5 | ~7.0 | d | 1H | ~5.0 | Doublet, coupled to H-6. Shielded by the ortho-amino group. |

| H-6 | ~8.2 | d | 1H | ~5.0 | Doublet, coupled to H-5. Deshielded by the adjacent nitrogen. |

| -NH₂ (amino) | ~5.8 | br s | 2H | - | Broad singlet, exchangeable with D₂O. Chemical shift can vary with solvent and concentration. |

| -NH (hydrazide) | ~9.8 | br s | 1H | - | Broad singlet, exchangeable with D₂O. Deshielded by the adjacent carbonyl group. |

| -NH₂ (hydrazide) | ~4.6 | br s | 2H | - | Broad singlet, exchangeable with D₂O. |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data presented here is based on analysis of related structures and predicted values. Experimental data should be consulted for precise values from sources such as Martins et al. (2014).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | ~148 | Aromatic carbon adjacent to nitrogen, deshielded. |

| C-3 | ~155 | Aromatic carbon bearing the amino group, significantly deshielded by the nitrogen. |

| C-4 | ~120 | Aromatic carbon bearing the carbohydrazide group. |

| C-5 | ~115 | Aromatic carbon ortho to the amino group, shielded. |

| C-6 | ~150 | Aromatic carbon adjacent to nitrogen, deshielded. |

| C=O (carbonyl) | ~165 | Carbonyl carbon, highly deshielded. |

Note: The chemical shifts are approximate and based on analysis of related structures and predicted values. For definitive assignments, consult experimental data from authoritative sources.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-N and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | N-H stretch | Amine (-NH₂) and Hydrazide (-NH, -NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~1660 | Strong | C=O stretch | Amide (Hydrazide) |

| ~1600 | Medium | C=C and C=N stretch | Pyridine Ring |

| ~1580 | Medium | N-H bend | Amine (-NH₂) |

The broadness of the N-H stretching bands is indicative of hydrogen bonding, a crucial intermolecular interaction influencing the physical properties and biological activity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₆H₈N₄O), the expected monoisotopic mass is approximately 152.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (predicted) |

| [M+H]⁺ | 153.0771 |

| [M+Na]⁺ | 175.0590 |

| [M+K]⁺ | 191.0329 |

Data sourced from PubChem. The fragmentation pattern in an experimental mass spectrum would provide further structural information.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By understanding the nuances of its NMR, IR, and MS spectra, researchers and drug development professionals can confidently verify its structure, assess its purity, and build robust structure-activity relationship models. The detailed experimental protocols provided herein ensure that this critical data can be reliably reproduced, fostering a foundation of scientific integrity for the development of the next generation of therapeutics based on this promising molecular scaffold.

References

-

Martins, F., Santos, S., Ventura, C., Elvas-Leitão, R., Santos, L., Vitorino, S., ... & Viveiros, M. (2014). Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. European Journal of Medicinal Chemistry, 81, 119-138. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: Synthesis, Properties, and Anti-Tubercular Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminoisonicotinohydrazide, a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-tubercular agents. This document details the compound's chemical identity, synthesis, physicochemical properties, and its proposed mechanism of action against Mycobacterium tuberculosis. Furthermore, it offers detailed experimental protocols for its synthesis and biological evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.

Introduction: The Chemical and Biological Landscape of this compound

This compound, a derivative of isonicotinic acid, has emerged as a molecule of interest due to its structural similarity to the first-line anti-tuberculosis drug, isoniazid. Its core structure, featuring a pyridine ring with amino and hydrazide functional groups, makes it a compelling candidate for the development of new therapeutic agents. The primary focus of research into this compound has been its inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This guide serves as a technical resource for professionals in drug discovery and development, offering a detailed exploration of its synthesis, chemical characteristics, and biological activity.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is crucial for any research endeavor. The following table summarizes its key identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 64189-08-8 |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.16 g/mol |

| Synonyms | 3-Amino-4-pyridinecarboxylic acid hydrazide |

Chemical Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 3-position and a hydrazide group at the 4-position.

Diagram: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrazinolysis of an ester precursor, typically ethyl 3-aminoisonicotinate. This reaction is a standard method for the formation of hydrazides from their corresponding esters.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-aminoisonicotinic acid, which is first esterified and then converted to the desired hydrazide.

Diagram: Synthesis Pathway

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis from Ethyl 3-Aminoisonicotinate

This protocol outlines a general procedure for the synthesis of this compound from its ethyl ester precursor. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

-

Ethyl 3-aminoisonicotinate

-

Hydrazine hydrate (80-95%)

-

Ethanol (or another suitable alcohol solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-aminoisonicotinate in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution. If necessary, the mixture can be further cooled in an ice bath to maximize precipitation.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to obtain this compound as a solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Reference |

| Melting Point | ~300°C (for the precursor 3-Aminoisonicotinic acid) | |

| Boiling Point | 497.1±30.0 °C (Predicted) | |

| Density | 1.417±0.06 g/cm³ (Predicted) | |

| pKa | 2.69±0.10 (Predicted) | |

| Solubility | Soluble in water |

Note: Experimental data for this compound is limited in publicly available literature. The melting point provided is for the precursor, 3-aminoisonicotinic acid, and is likely to be different for the hydrazide derivative. Further experimental characterization is recommended.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported to date is its inhibitory effect on Mycobacterium tuberculosis.[1]

Proposed Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of isoniazid, a cornerstone of tuberculosis therapy. This proposed mechanism involves its function as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.

Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Once activated, the drug is thought to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Experimental Protocol: In Vitro Anti-Tubercular Activity Assessment

The following protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Materials and Reagents:

-

This compound

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement

-

Glycerol

-

Sterile 96-well microplates

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration.

-

Preparation of Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.

-

Preparation of Inoculum:

-

Culture M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

-

Aseptically transfer several colonies into a sterile tube containing saline with 0.05% Tween 80 and glass beads.

-

Vortex the tube to create a homogenous suspension.

-

Allow larger particles to settle and adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Microplates:

-

Add 100 µL of the supplemented Middlebrook 7H9 broth to all wells of a 96-well microplate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the bacterial inoculum.

-

Negative Control: Wells containing only the growth medium.

-

Solvent Control: Wells containing the growth medium, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Seal the microplates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-tubercular drugs. Its structural similarity to isoniazid and its demonstrated activity against Mycobacterium tuberculosis warrant further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, including its interaction with KatG and InhA, and an exploration of its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel derivatives, could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a solid foundation for researchers to build upon in their efforts to combat tuberculosis.

References

- Google Patents. (n.d.). Process for the preparation of isonicotinic acid hydrazide.

-

MySkinRecipes. (n.d.). 3-Aminoisonicotinamide Monohydrate. Retrieved from [Link]

Sources

Potential biological activity of 3-Aminoisonicotinohydrazide

An In-Depth Technical Guide to the Potential Biological Activity of 3-Aminoisonicotinohydrazide

Abstract

This compound is a pyridine-based hydrazide derivative with a chemical structure that suggests a rich potential for diverse biological activities. As a structural analog of the well-established antitubercular drug isoniazid, it is hypothesized to possess antimicrobial properties. Furthermore, the broader class of hydrazide-hydrazones has demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme-inhibiting activities. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon the established mechanisms of related compounds. We will delve into prospective mechanisms of action, propose detailed experimental protocols for their validation, and present a framework for future research and drug development efforts centered on this promising, yet underexplored, molecule. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic agents.

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] The clinical success of compounds like isoniazid in treating tuberculosis has spurred extensive research into the biological activities of other hydrazide derivatives.[1][4] These compounds are known to exhibit a broad range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral effects.[5][6]

This compound, a derivative of isonicotinic acid, presents a particularly interesting case for investigation. Its structure combines the key hydrazide moiety with an amino-substituted pyridine ring, a combination that suggests the potential for unique biological interactions and therapeutic applications. While direct experimental data on this compound is scarce in the current literature, its structural similarity to isoniazid and other bioactive hydrazides provides a strong foundation for hypothesizing its potential pharmacological profile.

This guide will systematically explore these potential activities, offering a scientifically grounded roadmap for future research.

Potential Antimicrobial Activity: An Isoniazid Analogue

The most immediate hypothesized biological activity of this compound is its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. This is based on its close structural resemblance to isoniazid, a first-line drug for tuberculosis treatment.[4][7]

Hypothesized Mechanism of Action

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] The activation of isoniazid by KatG leads to the formation of a reactive isonicotinic acyl radical. This radical then covalently adducts with NAD+, forming a complex that potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[4][8][9]

It is plausible that this compound could follow a similar mechanism of action. The presence of the hydrazide group is critical for this activity. The amino group at the 3-position of the pyridine ring may influence the molecule's electronic properties, potentially affecting its affinity for the KatG enzyme or the stability of the resulting radical.

Caption: Hypothesized mechanism of antitubercular action of this compound, analogous to isoniazid.

Proposed Experimental Validation

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

-

Microorganisms: Mycobacterium tuberculosis H37Rv (ATCC 27294), Mycobacterium smegmatis mc²155 (ATCC 700084), and a panel of clinically relevant Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans).[10][11]

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria and fungi; 37°C for 7-14 days for M. tuberculosis). e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Controls: Include a positive control (a known effective antibiotic, e.g., isoniazid for mycobacteria, ampicillin for other bacteria), a negative control (no compound), and a solvent control.

Potential Anticancer Activity

Numerous hydrazide-hydrazone derivatives have been reported to possess significant anticancer activity against various human cancer cell lines.[12][13] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Hypothesized Mechanisms of Action

The anticancer potential of this compound could stem from several mechanisms:

-

Enzyme Inhibition: Hydrazides can act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or kinases.

-

Induction of Apoptosis: The compound might trigger programmed cell death by activating caspase pathways or by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2).[14]

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[15]

Proposed Experimental Validation

Protocol 2: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous cell line like WI-38 for assessing selectivity).[14]

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Controls: Include a positive control (a known anticancer drug, e.g., doxorubicin) and a vehicle control.

Protocol 3: Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry.

-

Apoptosis Assay: a. Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. b. Stain the cells with Annexin V-FITC and Propidium Iodide (PI). c. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: a. Treat cells as described above. b. Fix the cells in ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential as an Enzyme Inhibitor

The hydrazide moiety can interact with the active sites of various enzymes, leading to their inhibition.[16] This opens up the possibility of this compound acting as a competitive or non-competitive inhibitor of specific enzymes.[17][18]

Hypothesized Targets and Mechanisms

Potential enzyme targets could include:

-

Monoamine Oxidase (MAO): Some hydrazides are known MAO inhibitors with antidepressant properties.[8]

-

Kinases: Inhibition of specific kinases involved in signaling pathways that are dysregulated in diseases like cancer and inflammation.

-

Proteases: Targeting proteases involved in viral replication or cancer progression.

The mechanism of inhibition could be either reversible or irreversible, depending on the nature of the interaction between the hydrazide and the enzyme's active site.

Caption: Potential modes of enzyme inhibition by this compound.

Proposed Experimental Validation

Protocol 4: Enzyme Inhibition Assay

-

Target Enzyme Selection: Based on computational docking studies or literature precedents for similar compounds, select a relevant enzyme target (e.g., MAO-A, a specific kinase).

-

Assay Method: Utilize a commercially available enzyme inhibition assay kit or develop a custom assay based on the enzyme's activity (e.g., a colorimetric or fluorometric assay).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value and perform kinetic studies (e.g., Lineweaver-Burk plots) to elucidate the mode of inhibition (competitive, non-competitive, or uncompetitive).[18]

Summary of Potential Biological Activities and Data Presentation

The following table summarizes the hypothesized biological activities of this compound and the key experimental readouts for their investigation.

| Potential Biological Activity | Hypothesized Mechanism | Key Experimental Assays | Primary Readout |

| Antitubercular | Inhibition of mycolic acid synthesis via InhA inhibition | Broth Microdilution | MIC (µg/mL) |

| Antibacterial/Antifungal | Disruption of cell wall/membrane integrity, enzyme inhibition | Broth Microdilution | MIC (µg/mL) |

| Anticancer | Induction of apoptosis, cell cycle arrest, enzyme inhibition | MTT Assay, Flow Cytometry | IC50 (µM), % Apoptosis, Cell Cycle Distribution |

| Enzyme Inhibition | Competitive or non-competitive binding to the active or allosteric site | Enzyme Kinetic Assays | IC50 (µM), Ki, Mode of Inhibition |

Conclusion and Future Directions

This compound represents a promising yet largely unexplored molecule with significant potential for a range of therapeutic applications. Its structural similarity to isoniazid strongly suggests antitubercular activity, while the broader literature on hydrazides points towards potential anticancer and enzyme-inhibiting properties. The experimental protocols outlined in this guide provide a clear and robust framework for systematically investigating these potential biological activities.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Promising results from these initial screenings should be followed up with more detailed mechanistic studies, including the identification of specific molecular targets and the evaluation of its efficacy in in vivo models. The exploration of this compound could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.

- Wikipedia. (n.d.). Isoniazid.

- National Center for Biotechnology Information. (2024, February 16). Isoniazid.

- MDPI. (n.d.).

- Patsnap Synapse. (2024, July 17).

- ResearchGate. (2025, August 9). Mechanism of action of isoniazid.

- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.

- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.

- National Institutes of Health. (n.d.).

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro.

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.

- Synthesis and diverse biological activity profile of triethylammonium is

- National Institutes of Health. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011, July). Medicinal Chemistry Research.

- MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)

- National Institutes of Health. (2021, April 1).

- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

- National Institutes of Health. (n.d.). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures.

- National Institutes of Health. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment.

- MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones.

- PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.

- National Institutes of Health. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

- Khan Academy. (n.d.). Competitive inhibition.

- Wikipedia. (n.d.). Enzyme inhibitor.

- PubMed. (n.d.). Antimicrobial activity of phenothiazines.

- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.

- Save My Exams. (2024, December 16). Enzyme Inhibition – IB HL Biology Revision Notes.

- YouTube. (2017, April 26). Biochemistry | Enzyme Inhibition.

- Guidechem. (2023, July 29). How to Synthesize 3-Aminoisonicotinic Acid?

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 17. Khan Academy [khanacademy.org]

- 18. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to 3-Aminoisonicotinohydrazide: From Discovery to Modern Applications

A Senior Application Scientist's Synthesis of its History, Synthesis, and Biological Significance

Foreword

Within the vast and intricate world of medicinal chemistry, the pyridine nucleus stands as a cornerstone of numerous therapeutic agents. Its derivatives have paved the way for significant advancements in treating a wide array of diseases. Among these, the isonicotinic acid hydrazide family, born from the revolutionary discovery of isoniazid's potent antitubercular activity, holds a special place. This guide delves into a specific, yet historically significant, member of this family: 3-Aminoisonicotinohydrazide. While it may not have achieved the frontline status of its parent compound, its story provides valuable insights into the structure-activity relationships that govern the efficacy of antitubercular agents. This document aims to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its discovery, synthesis, and biological properties.

Historical Context and Discovery: The Dawn of Antitubercular Hydrazides

The journey of this compound is intrinsically linked to the groundbreaking discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This period marked a turning point in the fight against tuberculosis, a disease that had plagued humanity for centuries. The serendipitous discovery of isoniazid's remarkable efficacy against Mycobacterium tuberculosis sparked a flurry of research into related pyridine carboxylic acid hydrazides. Scientists at pharmaceutical companies and academic institutions began a systematic exploration of structural modifications to the isoniazid molecule, seeking to enhance its potency, broaden its spectrum of activity, and overcome emerging drug resistance.

It was within this fervent environment of discovery that this compound, also known by its synonym 3-aminopyridine-4-carbohydrazide, was first synthesized and evaluated. Early investigations into the structure-activity relationships of isoniazid congeners revealed that substitutions on the pyridine ring could significantly impact biological activity. While the parent isoniazid molecule demonstrated potent bactericidal effects, the introduction of an amino group at the 3-position of the pyridine ring was found to result in a compound with slight, yet noteworthy, antitubercular activity. This finding, though not leading to a clinical breakthrough, contributed to the growing body of knowledge that would guide the development of future antitubercular drugs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with a suitable pyridine precursor. The most common and logical synthetic route involves the preparation of 3-aminoisonicotinic acid or its corresponding ester, followed by hydrazinolysis.

Synthesis of the Precursor: 3-Aminoisonicotinic Acid

The synthesis of the key intermediate, 3-aminoisonicotinic acid, can be achieved through several methods. One established method involves the Hofmann degradation of nicotinamide, followed by subsequent chemical transformations.

Diagram of the Synthesis Pathway for 3-Aminoisonicotinic Acid:

Caption: General synthesis pathway for 3-Aminoisonicotinic Acid.

Preparation of this compound

Once the 3-aminoisonicotinic acid or its ester (e.g., methyl 3-aminoisonicotinate) is obtained, the final step is the reaction with hydrazine hydrate. This reaction, a classic method for the formation of hydrazides, proceeds via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid or ester.

Experimental Protocol: Synthesis of this compound from Methyl 3-Aminoisonicotinate

Materials:

-

Methyl 3-aminoisonicotinate

-

Hydrazine hydrate (80-95%)

-

Ethanol (absolute)

-

Reflux apparatus

-

Stirring mechanism

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-aminoisonicotinate in a suitable amount of absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate. A typical molar ratio would be 1:3 to 1:5 (ester to hydrazine hydrate) to ensure complete reaction.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals of this compound under vacuum to obtain the final product.

Diagram of the Final Synthesis Step:

Caption: Presumed mechanism of action of this compound.

Antitubercular Activity

While early studies indicated that this compound possesses "slight" antitubercular activity, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis, is not widely available in modern literature. The MIC is a critical parameter for assessing the potency of an antimicrobial agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against M. tuberculosis using a microplate-based assay.

Materials:

-

This compound

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin solution (or other viability indicator)

-

Positive control (e.g., Isoniazid)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a McFarland standard of 0.5.

-

Add the bacterial inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.

-

Incubate the plates at 37 °C for 7-14 days.

-

After incubation, add the resazurin solution to each well. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.

Data Presentation: Hypothetical MIC Values

The following table illustrates how MIC data for this compound could be presented. Note: These are hypothetical values for illustrative purposes only and are not based on experimental results.

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| Isoniazid (Control) | 0.05 - 0.1 |

| This compound | > 10 |

Structure-Activity Relationship and Future Perspectives

The reduced activity of this compound compared to isoniazid highlights the sensitivity of the pharmacophore to substitution. The introduction of the amino group at the 3-position likely alters the electronic properties of the pyridine ring and the overall stereochemistry of the molecule, potentially affecting its binding to the active site of the KatG enzyme (required for activation) or the InhA enzyme (the ultimate target).

Despite its modest activity, this compound remains a valuable molecule for several reasons:

-

Scaffold for Further Derivatization: It can serve as a starting point for the synthesis of new derivatives. Modifications to the amino group or the hydrazide moiety could potentially lead to compounds with improved activity.

-

Tool for Mechanistic Studies: As a less active analog of isoniazid, it can be used in comparative studies to better understand the precise molecular interactions required for potent antitubercular activity.

-

Historical Significance: It represents an important step in the historical development of antitubercular drugs, illustrating the early efforts in medicinal chemistry to optimize a lead compound.

Conclusion

This compound, a product of the golden age of antibiotic discovery, stands as a testament to the power of systematic chemical exploration. While it did not emerge as a clinical champion, its synthesis and biological evaluation have contributed to our fundamental understanding of the structural requirements for antitubercular activity within the isonicotinic acid hydrazide class. This in-depth technical guide has provided a comprehensive overview of its history, synthesis, and biological context, aiming to equip researchers and scientists with the knowledge to appreciate its place in the history of medicinal chemistry and to potentially leverage its structure in the ongoing quest for new and more effective treatments for tuberculosis.

References

An In-depth Technical Guide to 3-Aminoisonicotinohydrazide Derivatives and Analogues

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The pyridyl hydrazide scaffold, particularly as embodied by the frontline antitubercular drug isoniazid, has long been a cornerstone of medicinal chemistry. This guide delves into a specific, yet underexplored, subclass: 3-aminoisonicotinohydrazide derivatives. The introduction of an amino group at the 3-position of the pyridine ring fundamentally alters the electronic and steric properties of the molecule, opening new avenues for therapeutic applications beyond tuberculosis. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological activities of these compounds, offering field-proven insights for researchers engaged in the discovery of novel therapeutic agents. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by detailed experimental protocols and mechanistic discussions.

The this compound Core: A Strategic Starting Point

The foundational molecule, this compound, serves as a versatile scaffold for combinatorial library synthesis. Its synthesis typically begins with the commercially available 3-aminoisonicotinic acid.

Synthesis of the Core Scaffold: this compound

The conversion of 3-aminoisonicotinic acid to its corresponding hydrazide is a critical first step. A common and effective method involves esterification followed by hydrazinolysis.

Experimental Protocol: Two-Step Synthesis of this compound

-

Step 1: Esterification of 3-Aminoisonicotinic Acid

-